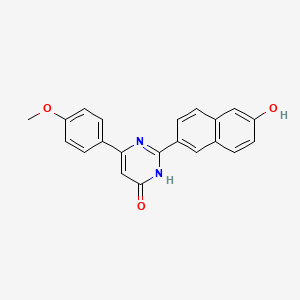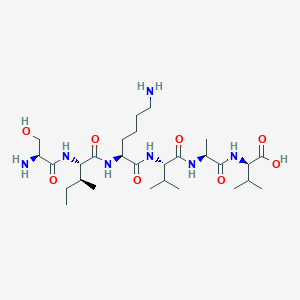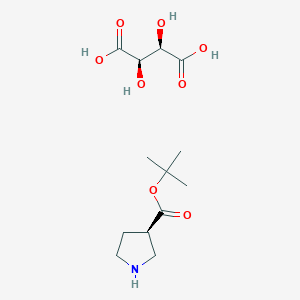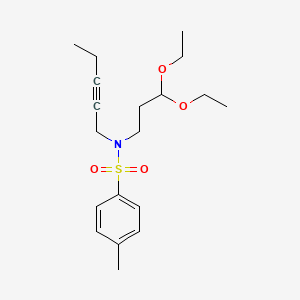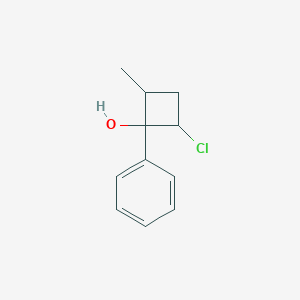
2-Chloro-4-methyl-1-phenylcyclobutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-methyl-1-phenylcyclobutan-1-ol is an organic compound that belongs to the class of cyclobutanols. This compound features a cyclobutane ring substituted with a chlorine atom, a methyl group, and a phenyl group. The presence of these substituents imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-methyl-1-phenylcyclobutan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-4-methylphenylmagnesium bromide with cyclobutanone, followed by hydrolysis to yield the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-4-methyl-1-phenylcyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding cyclobutanol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Formation of 2-chloro-4-methyl-1-phenylcyclobutanone.
Reduction: Formation of this compound.
Substitution: Formation of various substituted cyclobutanols depending on the nucleophile used.
Applications De Recherche Scientifique
2-Chloro-4-methyl-1-phenylcyclobutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Chloro-4-methyl-1-phenylcyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the phenyl group can engage in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-4-methylcyclobutan-1-ol: Lacks the phenyl group, resulting in different chemical and biological properties.
4-Methyl-1-phenylcyclobutan-1-ol: Lacks the chlorine atom, affecting its reactivity and interactions.
2-Chloro-1-phenylcyclobutan-1-ol: Lacks the methyl group, altering its steric and electronic properties.
Uniqueness
2-Chloro-4-methyl-1-phenylcyclobutan-1-ol is unique due to the combination of its substituents, which confer distinct chemical reactivity and potential biological activity. The presence of both electron-donating (methyl) and electron-withdrawing (chlorine) groups, along with the phenyl ring, makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
666251-08-7 |
|---|---|
Formule moléculaire |
C11H13ClO |
Poids moléculaire |
196.67 g/mol |
Nom IUPAC |
2-chloro-4-methyl-1-phenylcyclobutan-1-ol |
InChI |
InChI=1S/C11H13ClO/c1-8-7-10(12)11(8,13)9-5-3-2-4-6-9/h2-6,8,10,13H,7H2,1H3 |
Clé InChI |
CCLZAGCVDYRHDK-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(C1(C2=CC=CC=C2)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5-Bis{[(thiiran-2-yl)methyl]disulfanyl}-1,4-dithiane](/img/structure/B15160391.png)
![1H-Indazole, 1-[1-(phenylmethyl)-3-piperidinyl]-3-(phenylsulfonyl)-](/img/structure/B15160402.png)
![1-Hexyl-3,4,7-trioxabicyclo[4.1.0]heptane](/img/structure/B15160404.png)
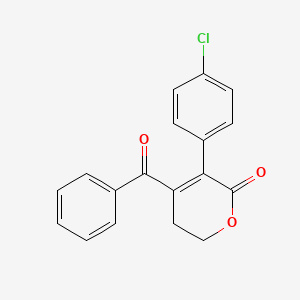
![N~1~,N~3~-Bis[di(1H-imidazol-2-yl)methyl]propane-1,3-diamine](/img/structure/B15160412.png)
![2-methyl-1-[4-(2-phenylethyl)piperidin-1-yl]propan-2-amine;hydrochloride](/img/structure/B15160413.png)
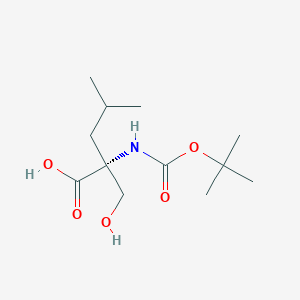
![3-(3,4-Dichlorophenyl)-1-[4-(methanesulfonyl)phenyl]prop-2-en-1-one](/img/structure/B15160421.png)
